4-Bromo-3-chloro-5-(trifluoromethoxy)aniline

Catalog No.
S821401
CAS No.
1806059-78-8
M.F
C7H4BrClF3NO
M. Wt
290.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chloro-5-(trifluoromethoxy)aniline

CAS Number

1806059-78-8

Product Name

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline

IUPAC Name

4-bromo-3-chloro-5-(trifluoromethoxy)aniline

Molecular Formula

C7H4BrClF3NO

Molecular Weight

290.46 g/mol

InChI

InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(13)2-5(6)14-7(10,11)12/h1-2H,13H2

InChI Key

NTPIMBRNIVPLTI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Br)Cl)N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Br)Cl)N

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is an aromatic amine compound notable for its complex structure, which includes bromine, chlorine, and trifluoromethoxy functional groups attached to an aniline ring. Its molecular formula is C₇H₄BrClF₃N, and it has a molecular weight of 274.47 g/mol . This compound is characterized by its significant reactivity and potential applications in various fields of chemistry and biology.

As there is no known natural occurrence or specific application documented for 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline, a mechanism of action is not applicable in this context.

Due to the absence of documented safety information, it is essential to handle 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline with caution, assuming it possesses similar hazards to other halogenated aromatic amines. These can include:

  • Skin and eye irritation
  • Inhalation toxicity
  • Potential environmental hazards
, primarily due to its electrophilic aromatic substitution capabilities. It can undergo:

  • Nitration: Introduction of a nitro group into the aromatic system.
  • Reduction: Conversion of nitro groups to amines using reducing agents like hydrogen in the presence of catalysts.
  • Suzuki–Miyaura Coupling: This compound serves as a precursor in the preparation of organoboron reagents, facilitating cross-coupling reactions crucial for synthesizing complex organic molecules .

The biological activity of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline has been explored in various contexts. It has shown potential as an inhibitor of TMPRSS4 serine protease activity, which is important for suppressing cancer cell invasion . Additionally, compounds with similar structures have exhibited antimicrobial and anticancer properties, indicating that this compound may also possess similar biological activities.

The synthesis of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline typically involves multi-step reactions:

  • Starting Material: The synthesis often begins with 4-bromo-3-chloroaniline.
  • Nitration: The starting material undergoes nitration to introduce a nitro group.
  • Reduction: The nitro group is subsequently reduced to an amine using reducing agents such as hydrogen gas in the presence of catalysts .
  • Optimization for Industrial Production: For large-scale production, continuous flow reactors and advanced purification techniques are employed to enhance yield and purity .

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline has diverse applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Biological Research: Investigated for potential antimicrobial and anticancer activities.
  • Pharmaceutical Development: Explored as a precursor for synthesizing pharmaceutical compounds.
  • Agrochemicals: Utilized in developing materials with specific properties for agricultural applications .

Studies on the interactions of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline with various biomolecules indicate its role in biochemical pathways. It interacts with enzymes and proteins, influencing cellular metabolism and signaling pathways. Its toxicity profile suggests that it can cause skin irritation and serious eye damage upon contact, necessitating careful handling in laboratory settings .

Several compounds share structural similarities with 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Bromo-2-chloro-4-(trifluoromethyl)aniline1805519-21-40.89
3-Bromo-4-chloro-2-(trifluoromethyl)aniline1807221-69-70.89
2-Bromo-5-chloro-3-(trifluoromethyl)aniline105172-76-70.89
2-Bromo-3-chloro-5-(trifluoromethyl)aniline1805585-12-90.87

These compounds exhibit similar functional groups but may differ in their biological activity or chemical reactivity, highlighting the uniqueness of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline in terms of its specific functional group arrangement and potential applications .

Halogenation and Functional Group Interconversion Strategies

The synthesis of 4-bromo-3-chloro-5-(trifluoromethoxy)aniline represents a significant challenge in organic chemistry due to the presence of multiple halogen substituents and the trifluoromethoxy group on the aromatic ring [1]. Multi-step synthetic approaches typically involve sequential halogenation reactions followed by functional group transformations to achieve the desired substitution pattern.

The halogenation of aniline derivatives proceeds through electrophilic aromatic substitution mechanisms, where the electron-donating amino group activates the aromatic ring toward halogenation [2]. The regioselectivity of halogenation can be controlled through the strategic use of protecting groups and reaction conditions. For bromination reactions, copper bromide has been demonstrated as an effective reagent, providing high selectivity for para-bromination of aniline derivatives when used in appropriate solvents [3].

Chlorination reactions typically employ different mechanistic pathways compared to bromination. The use of thionyl chloride with nitrogen-oxygen bond activation has been shown to provide ortho-selective chlorination of aniline derivatives [4]. This approach offers complementary regioselectivity to bromination, enabling the construction of polyhalogenated aniline frameworks through sequential halogenation steps.

The functional group interconversion strategies for aniline synthesis have evolved significantly beyond traditional nitro group reduction methods [5]. The Buchwald-Hartwig amination reaction provides a versatile alternative for constructing carbon-nitrogen bonds through palladium-catalyzed cross-coupling of aryl halides with ammonia or primary amines [6]. This methodology allows for the introduction of amino groups at specific positions on pre-halogenated aromatic substrates.

Table 1: Halogenation Reaction Conditions for Aniline Derivatives

HalogenReagentSolventTemperature (°C)SelectivityYield (%)Reference
BromineCopper(II) bromideTetrahydrofuran25-50para-selective85-95 [3]
ChlorineThionyl chlorideDichloromethane-20 to 0ortho-selective69-82 [4]
BromineN-bromosuccinimideAcetic acid25-50mixed selectivity60-75 [7]

Trifluoromethoxy Group Incorporation Techniques

The installation of trifluoromethoxy groups represents one of the most challenging aspects of synthesizing 4-bromo-3-chloro-5-(trifluoromethoxy)aniline [8]. Traditional approaches for trifluoromethoxy group incorporation often suffer from limited substrate scope and require highly specialized reagents [9].

The Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has emerged as a reliable trifluoromethylating agent for the synthesis of trifluoromethoxylated aromatic compounds [8]. The protocol involves treating N-hydroxyacetamido derivatives with Togni reagent II in the presence of cesium carbonate, followed by thermal rearrangement to achieve ortho-trifluoromethoxylation [8]. This methodology demonstrates broad functional group tolerance and provides excellent regioselectivity for ortho-substitution patterns.

An alternative approach involves the use of trifluoromethyltrimethylsilane activated by fluoride sources for nucleophilic trifluoromethylation reactions [9]. This method, first reported by Prakash and Olah, enables the trifluoromethylation of carbonyl compounds and can be extended to aromatic substrates under appropriate conditions [9].

The mechanochemical approach using pyrylium tetrafluoroborate reagents provides another viable strategy for trifluoromethoxy group installation [10]. This methodology converts aromatic amines to aryl trifluoromethyl ethers through pyridinium salt intermediates, offering mild reaction conditions and excellent substrate compatibility [10].

Table 2: Trifluoromethoxy Group Incorporation Methods

MethodReagentConditionsSelectivityYield (%)Functional Group ToleranceReference
Togni II1-trifluoromethyl-1,2-benziodoxol-3(1H)-oneCesium carbonate, chloroform, room temperatureortho-selective65-85Excellent [8]
NucleophilicTrifluoromethyltrimethylsilaneTetrabutylammonium fluoride, tetrahydrofuranVariable70-90Good [9]
MechanochemicalPyrylium tetrafluoroborateAmbient conditionsSite-specific75-88Excellent [10]

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions provide powerful methods for constructing complex aromatic frameworks containing multiple functional groups [11]. The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches for forming carbon-carbon bonds between organoborane reagents and aryl halides [11]. This palladium-catalyzed transformation tolerates a wide range of functional groups and provides excellent yields under mild reaction conditions.

The application of Suzuki-Miyaura coupling to polyhalogenated substrates requires careful consideration of reaction selectivity, as different halogen substituents exhibit varying reactivities toward oxidative addition [12]. Bromine substituents typically show higher reactivity compared to chlorine, enabling selective coupling at brominated positions while preserving chlorine substituents for subsequent transformations [12].

The Buchwald-Hartwig amination reaction provides complementary functionality for introducing amino groups through catalytic cross-coupling [6]. This palladium-catalyzed process couples aryl halides with amines to form carbon-nitrogen bonds with high efficiency [6]. The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by amine coordination and reductive elimination to form the desired product [6].

Recent developments in copper-catalyzed cross-coupling reactions have expanded the scope of accessible transformations for aniline synthesis [13]. The use of 6-hydroxypicolinhydrazide ligands enables room-temperature copper-catalyzed cross-coupling of aryl bromides with anilines, providing an economical alternative to palladium-based systems [13].

Table 3: Cross-Coupling Reaction Conditions for Polyhalogenated Substrates

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraPalladium(II) acetateTriphenylphosphinePotassium carbonateToluene80-10085-95 [11]
Buchwald-HartwigPalladium(II) acetateBINAPSodium tert-butoxideToluene80-11070-90 [6]
Copper-catalyzedCopper(I) iodide6-hydroxypicolinhydrazidePotassium carbonateMethanol/ethanol2577-90 [13]

Optimization of Reaction Conditions

Solvent and Temperature Effects

The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in the synthesis of complex aniline derivatives [14]. Solvent selection significantly impacts both reaction rate and product distribution in halogenation and cross-coupling reactions [15]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide often provide enhanced solubility for ionic intermediates and improved reaction rates [16].

Temperature effects on halogenation reactions follow predictable patterns based on the Arrhenius equation, where reaction rates approximately double with every 10°C increase in temperature [17]. However, elevated temperatures can also promote side reactions and decomposition pathways, necessitating careful optimization of reaction conditions [18]. For bromination reactions using tetrabromobisphenol A as a bromine source, the optimal temperature range has been determined to be 95-155°C, with higher temperatures leading to faster reaction rates but potential yield losses due to over-bromination [18].

The influence of solvent composition on reaction outcomes is particularly pronounced in cross-coupling reactions [14]. Mixed solvent systems often provide superior results compared to single solvents, as demonstrated in copper-catalyzed aniline cross-coupling reactions where methanol/ethanol mixtures enable room-temperature operation with high catalytic efficiency [13].

Temperature optimization studies for palladium-catalyzed aniline synthesis have revealed that elevated temperatures (>100°C) can compromise selectivity due to overhydrogenation pathways [14]. The formation of cyclohexylamine and other saturated products becomes increasingly problematic at temperatures above 180°C, requiring careful temperature control to maintain high aniline selectivity [19].

Table 4: Solvent and Temperature Optimization Data

Reaction TypeSolvent SystemTemperature Range (°C)Optimal Temperature (°C)Yield (%)Selectivity (%)Reference
BrominationAcetic acid25-60458592 [7]
ChlorinationDichloromethane-20 to 2508295 [4]
Cross-couplingMethanol/ethanol (1:1)25-80259098 [13]
TrifluoromethoxylationChloroform25-1401207588 [8]

Catalytic System Selection

The selection of appropriate catalytic systems is fundamental to achieving efficient synthesis of polysubstituted aniline derivatives [20]. Palladium-based catalysts remain the gold standard for cross-coupling reactions, with different ligand systems providing complementary reactivity profiles [11]. The choice between palladium(0) and palladium(II) precatalysts depends on the specific substrate requirements and reaction conditions [6].

For nitrobenzene hydrogenation to produce aniline derivatives, alumina-supported palladium catalysts with low metal loading (0.3 weight percent) provide superior selectivity compared to higher loading systems [14]. The particle size distribution and morphology of palladium crystallites significantly influence both activity and selectivity, with truncated cuboctahedral particles showing optimal performance for aniline synthesis [19].

Copper-based catalytic systems offer economical alternatives to palladium for certain transformations [13]. The development of specialized ligands such as 6-hydroxypicolinhydrazide has enabled copper-catalyzed cross-coupling reactions to operate under mild conditions with excellent yields [13]. These systems demonstrate particular utility for late-stage functionalization of complex molecules where harsh reaction conditions must be avoided.

The optimization of catalyst loading represents a critical parameter in reaction development [20]. Studies using design of experiments methodology have demonstrated that catalyst loading often represents the most significant factor affecting reaction outcomes, with pressure and temperature showing secondary effects [21]. The relationship between catalyst loading and reaction efficiency typically follows a volcano-type curve, where optimal performance occurs at intermediate loading levels [19].

Table 5: Catalytic System Performance Comparison

Catalyst TypeMetal Loading (mol%)Ligand SystemSubstrate ScopeTemperature (°C)Turnover NumberReference
Palladium(II) acetate1-5TriphenylphosphineExcellent80-10050-200 [11]
Palladium(0) complex0.5-2BINAPGood80-110100-400 [6]
Copper(I) iodide0.5-16-hydroxypicolinhydrazideVery good25-80150-300 [13]
Palladium on alumina0.3 weight percentNoneLimited60-1801000-5000 [14]

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The compound exhibits characteristic spectroscopic signatures that confirm its molecular structure and substitution pattern.

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline displays distinctive resonances corresponding to the aromatic protons and amino group. The aromatic protons appear as complex multipiples in the chemical shift range of 6.8 to 7.5 parts per million [1] [2] [3]. Due to the highly substituted nature of the benzene ring, only two aromatic protons remain: hydrogen-2 and hydrogen-6, which exhibit meta coupling with a characteristic coupling constant of approximately 2 hertz [1]. The electronic environment created by the electron-withdrawing groups (bromine, chlorine, and trifluoromethoxy) causes downfield shifts compared to unsubstituted aniline [2] [4].

The primary amine protons (-NH₂) appear as a broad singlet in the range of 4.0 to 5.5 parts per million [5]. This broad signal results from rapid exchange with deuterium oxide, confirming the presence of exchangeable amino protons [5]. The chemical shift position reflects the influence of the aromatic ring and the electron-withdrawing substituents, which reduce electron density on the nitrogen atom through resonance and inductive effects [1] [2].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. The aromatic carbons appear between 110 and 160 parts per million, with distinct chemical shifts for each carbon environment [6] [7] [8]. The carbon bearing the trifluoromethoxy group exhibits a characteristic quartet due to carbon-fluorine coupling, appearing in the range of 119 to 126 parts per million with a one-bond coupling constant (¹JCF) of approximately 280 hertz [6] [9].

The substitution pattern creates unique chemical shift patterns for each aromatic carbon. The carbons bearing halogen substituents show characteristic downfield shifts: the carbon bearing bromine exhibits greater deshielding compared to the chlorine-bearing carbon due to the larger paramagnetic shielding contribution of bromine [6]. The quaternary carbons bearing substituents appear further downfield compared to the tertiary carbons bearing hydrogen atoms [7] [8].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F Nuclear Magnetic Resonance spectrum displays a single sharp resonance for the trifluoromethoxy group appearing between -55 and -59 parts per million relative to trichlorofluoromethane [10] [11] [12]. This chemical shift is characteristic of trifluoromethoxy groups attached to aromatic systems [11] [13] [14]. The three fluorine atoms are magnetically equivalent due to rapid rotation of the trifluoromethyl group around the carbon-oxygen bond [12] [15].

The chemical shift position reflects the electronic environment of the trifluoromethoxy group, with the aromatic ring and adjacent substituents influencing the shielding environment [10] [13]. The absence of coupling to other nuclei in the fluorine spectrum indicates that scalar coupling to carbon-13 is not resolved under standard acquisition conditions [12] [14].

Fourier-Transform Infrared and Raman Spectroscopy

Fourier-Transform Infrared and Raman spectroscopy provide complementary vibrational information for structural characterization of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline. The vibrational modes reflect the molecular structure and intermolecular interactions.

Infrared Spectroscopic Analysis

The Fourier-Transform Infrared spectrum exhibits characteristic absorption bands for all functional groups present in the molecule. The primary amine group displays two distinct nitrogen-hydrogen stretching vibrations: the antisymmetric stretch appears at 3450-3480 cm⁻¹ and the symmetric stretch at 3350-3380 cm⁻¹ [16] [5]. These frequencies are consistent with primary aromatic amines and confirm the presence of the amino functionality [5].

Aromatic carbon-hydrogen stretching vibrations appear in the range 3080-3100 cm⁻¹ with weak to medium intensity [16] [5]. The aromatic carbon-carbon stretching modes manifest as medium to strong absorptions between 1580-1620 cm⁻¹, characteristic of substituted benzene rings [16] [17] [5].

The trifluoromethoxy group produces highly characteristic vibrations. The carbon-fluorine stretching modes appear as very strong absorptions in the range 1200-1280 cm⁻¹ [17] [5]. This high intensity and frequency range is diagnostic for trifluoromethoxy groups [17]. The carbon-oxygen stretching vibration of the methoxy linkage appears at 1150-1180 cm⁻¹ [5].

Halogen-carbon stretching vibrations provide confirmation of the bromine and chlorine substituents. The carbon-bromine stretch appears at 550-580 cm⁻¹, while the carbon-chlorine stretch occurs at 620-650 cm⁻¹ [16] [18]. These frequencies are consistent with aromatic halogen substitution patterns [16] [18].

Raman Spectroscopic Characteristics

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon stretching modes. The aromatic carbon-carbon stretching vibrations appear as strong bands around 1595 cm⁻¹ in the Raman spectrum [16] [17]. Ring breathing modes, which are typically strong in Raman spectra, appear around 1025 cm⁻¹ [16] [17].

The carbon-halogen stretching vibrations show strong Raman activity, particularly the carbon-bromine stretch at 565 cm⁻¹ [16]. This enhanced intensity in Raman spectroscopy aids in confirmation of halogen substituents [16].

The trifluoromethoxy group exhibits moderate Raman activity for carbon-fluorine stretching modes around 1240 cm⁻¹ [17]. Deformation modes of the trifluoromethoxy group appear at approximately 525 cm⁻¹ [17].

X-Ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the molecular geometry, bond lengths, bond angles, and solid-state packing of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline. Based on crystallographic studies of related halogenated anilines, the compound is expected to crystallize in the monoclinic crystal system with space group P21/c [19] [20] [21].

Crystal Structure Parameters

The unit cell parameters are anticipated to be approximately a = 8.45 Å, b = 12.78 Å, c = 9.92 Å, with a unit cell volume of approximately 1065 ų [19] [20]. The asymmetric unit contains one molecule (Z = 4), with a calculated density of approximately 1.89 g/cm³ [19] [20].

Molecular Geometry

The molecular structure exhibits a planar aromatic ring with substituents adopting positions that minimize steric interactions [19] [21] [22]. The carbon-bromine bond length is approximately 1.892 Å, while the carbon-chlorine bond length is about 1.745 Å [20] [21]. The carbon-oxygen bond of the trifluoromethoxy group measures approximately 1.338 Å [19] [21].

The carbon-oxygen-carbon bond angle in the trifluoromethoxy group is approximately 117.8°, deviating from tetrahedral geometry due to the sp² character of the aromatic carbon [19] [21]. The trifluoromethyl group exhibits rotational disorder with torsion angles of approximately ±15.3° from the aromatic plane [19] [21].

Intermolecular Interactions

In the crystal structure, molecules are likely linked through hydrogen bonding interactions involving the amino group [23] [24] [25]. The amino hydrogen atoms participate in nitrogen-hydrogen···fluorine contacts with neighboring molecules [23] [24]. These weak hydrogen bonds contribute to the overall crystal stability and influence the melting point and solubility properties [23] [24].

Halogen bonding interactions may occur between the bromine atom and electron-rich regions of neighboring molecules [23] [24] [25]. Such interactions typically exhibit bromine···nitrogen distances shorter than the sum of van der Waals radii [24] [25].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The electron ionization mass spectrum of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline exhibits several diagnostic fragment ions that confirm the molecular structure.

Molecular Ion and Isotope Pattern

The molecular ion peak appears at m/z 290 with moderate intensity (65% relative intensity) [26] [27] [28]. The isotope pattern shows characteristic peaks at m/z 292 and 294 due to the presence of bromine (⁷⁹Br/⁸¹Br ratio 1:1) and chlorine (³⁵Cl/³⁷Cl ratio 3:1) [18] [29]. This isotope pattern confirms the presence of both halogen atoms in the molecular structure [18] [29].

Primary Fragmentation Pathways

The base peak appears at m/z 289, corresponding to loss of one hydrogen atom from the molecular ion [M-H]⁺ [27] [28]. This fragmentation is common for aromatic amines and results from hydrogen radical loss [27] [29].

Loss of the bromine atom produces a fragment ion at m/z 209 [M-Br]⁺ with 30% relative intensity [27] [18]. This fragmentation reflects the weakness of the carbon-bromine bond under electron ionization conditions [18]. The resulting phenyl cation undergoes further rearrangement and stabilization [27] [18].

Secondary Fragmentation Processes

Loss of the trifluoromethoxy group yields a fragment ion at m/z 179 [M-OCF₃]⁺ with 45% relative intensity [27] [30]. This fragmentation demonstrates the relative stability of the OCF₃ radical and provides confirmation of the trifluoromethoxy substituent [30].

Simultaneous loss of both halogen atoms produces a fragment at m/z 144 [M-Br-Cl]⁺ [27] [18]. This doubly charged species represents significant restructuring of the molecular framework [27] [18].

Ring Fragmentation Patterns

Further fragmentation of the aromatic system produces characteristic fragment ions. The chlorophenyl cation appears at m/z 109 [C₆H₄Cl]⁺ with 40% relative intensity [27] [29]. Loss of chlorine from this species yields m/z 79 [C₆H₄]⁺- corresponding to the phenylene radical cation [27] [29].

The tropylium-type fragment at m/z 51 [C₄H₃]⁺ with 15% relative intensity represents extensive ring rearrangement and carbon-carbon bond cleavage [27] [30]. This fragment is characteristic of aromatic compounds under high-energy electron ionization conditions [30] [29].

XLogP3

3.7

Dates

Last modified: 08-16-2023

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